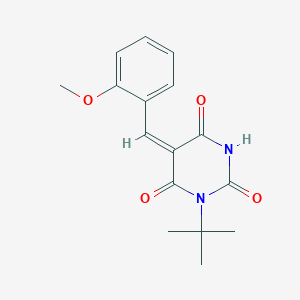![molecular formula C18H19NO6S B4666418 methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4666418.png)
methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate
Vue d'ensemble
Description
Methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate, also known as MAMS, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. MAMS is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to inhibit the activity of enzymes involved in cholesterol synthesis and to lower blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate is its broad spectrum of biological activity, which makes it a potentially useful tool for studying various biological processes. However, methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate is a relatively new compound and its properties and effects are still being studied. Additionally, methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate is a synthetic compound and its synthesis can be complex and time-consuming.
Orientations Futures
There are many potential future directions for research on methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate. One area of interest is the development of new cancer therapies based on methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate and related compounds. Other areas of interest include the study of methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate' effects on various biological processes, the development of new methods for synthesizing methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate, and the optimization of existing methods for synthesizing methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate.
Applications De Recherche Scientifique
Methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate has been studied extensively for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
methyl 2-[4-[(3-acetylphenyl)sulfamoyl]-2-methylphenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-12-9-16(7-8-17(12)25-11-18(21)24-3)26(22,23)19-15-6-4-5-14(10-15)13(2)20/h4-10,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGTVUKTBPPSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-chlorophenyl)prop-2-en-1-yl]{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine hydrochloride](/img/structure/B4666346.png)
![4-ethyl-1-[(2-phenylethyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4666350.png)
![3-(1-azepanylsulfonyl)-N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4666352.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4666353.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}pentanamide](/img/structure/B4666354.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666359.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4666363.png)



![4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate](/img/structure/B4666408.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4666409.png)
![2-(3-methylphenyl)-4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4666417.png)